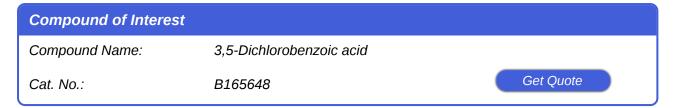


Spectroscopic Analysis of 3,5-Dichlorobenzoic Acid: A Technical Guide

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This document provides a comprehensive overview of the spectroscopic data for **3,5-Dichlorobenzoic acid**, a compound of interest for researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow to support research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3,5-Dichlorobenzoic** acid.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.85	Doublet	2.0	H-2, H-6	DMSO-d6
7.90	Triplet	2.0	H-4	DMSO-d6
Reference:[1]				

Table 2: 13C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment	Solvent
165.4	C=O	DMSO
135.0	C-CI	DMSO
134.8	С-СООН	DMSO
132.7	C-H (Aromatic)	DMSO
128.3	C-H (Aromatic)	DMSO
Reference:[1]		

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3084	C-H stretch (aromatic)
2663, 2553	O-H stretch (carboxylic acid)
1695	C=O stretch (carbonyl)
1570	C=C stretch (aromatic)
868, 750	C-H bend (aromatic)
675	C-CI stretch
Reference:[1]	

Table 4: Mass Spectrometry (EI-MS) Data



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
190	99.99	[M] ⁺ (Molecular Ion)
192	65.07	[M+2] ⁺ (Isotope Peak)
173	69.47	[M-OH]+
145	37.30	[M-COOH]+
75	20.8	[C ₄ H ₃ O] ⁺
74	19.5	[C ₄ H ₂ O] ⁺
Reference:[2][3]		

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The general methodologies are outlined below.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1][4]
- Sample Preparation: Approximately 5-10 mg of **3,5-Dichlorobenzoic acid** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[1][5] The solution was filtered into a clean NMR tube.
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$).[5][6]
- Data Acquisition: Standard pulse sequences were used to acquire the 1D spectra. The data was processed with Fourier transformation and baseline correction.
- 2. Infrared (IR) Spectroscopy IR spectra were obtained using an FT-IR spectrometer.
- Sample Preparation (Thin Solid Film): A small amount of solid 3,5-Dichlorobenzoic acid
 (approx. 50 mg) was dissolved in a few drops of a volatile solvent like methylene chloride.[7]







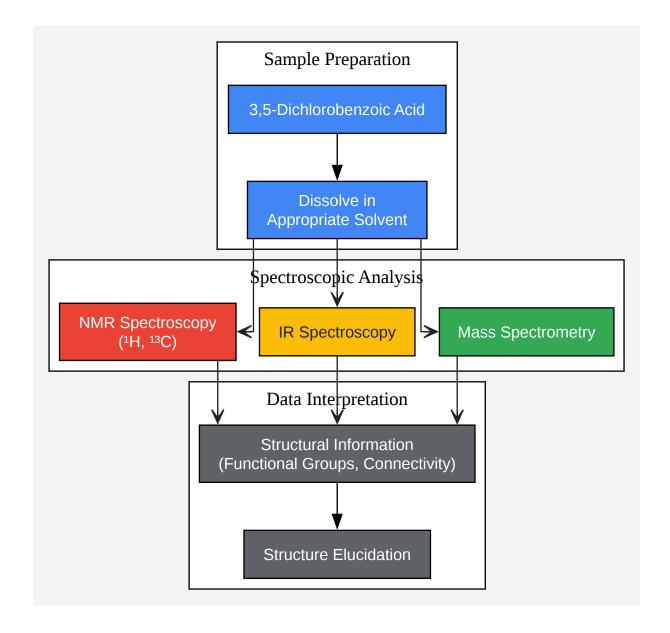
One drop of this solution was applied to a polished sodium chloride (NaCl) plate.[7] The solvent was allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

- Data Acquisition: The salt plate was placed in the sample holder of the spectrometer, and the spectrum was recorded. The data is presented in terms of wavenumber (cm⁻¹).
- 3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecule and its fragments.
- Sample Preparation: The sample was dissolved in a suitable organic solvent to a
 concentration of approximately 1 mg/mL and then further diluted.[8] Any precipitate was
 filtered to prevent blockages.[8]
- Ionization: The sample was introduced into the mass spectrometer, where it was vaporized in a vacuum.[9] The gaseous molecules were then bombarded with a high-energy electron beam (typically at 70 eV) to induce ionization, forming a molecular ion and various fragments.[1][9]
- Analysis: The resulting ions were accelerated and separated by a magnetic field based on their mass-to-charge (m/z) ratio.[9] The relative abundance of each ion was recorded to generate the mass spectrum.

Visualization

To further elucidate the experimental workflow, the following diagram is provided.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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